![molecular formula C7H4ClIN2 B1427239 2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile CAS No. 1378864-45-9](/img/structure/B1427239.png)
2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile
Overview
Description
“2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile” is a chemical compound. It is a halo-substituted pyridine . It’s a type of pesticide intermediate .
Synthesis Analysis
The synthesis of “2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile” involves several steps. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis
The molecular formula of “2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile” is C6H5ClIN . The average mass is 253.468 Da and the monoisotopic mass is 252.915512 Da .Chemical Reactions Analysis
“2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile” may be used as a reagent in the multi-step synthesis of (±)-epibatidine . It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .Physical And Chemical Properties Analysis
“2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile” is a solid . Its SMILES string is Cc1cnc (Cl)cc1I . The InChI is 1S/C6H5ClIN/c1-4-3-9-6 (7)2-5 (4)8/h2-3H,1H3 .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of compounds related to 2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile. For example, Jukić et al. (2010) detailed the synthesis and spectroscopic analysis of a related compound, providing insights into its structural features and optical properties, including absorption and fluorescence characteristics (Jukić, Cetina, Halambek, & Ugarković, 2010).
Chemical Reactions and Antiviral Activity
F. Attaby and colleagues (2006) explored the chemical reactions of bipyridine-3′0-carbonitrile derivatives, including their antiviral activity, contributing to the understanding of potential applications in the pharmaceutical domain (Attaby, Ali, Elghandour, & Ibrahem, 2006).
Corrosion Inhibition
A study by A. Dandia et al. (2013) investigated the use of pyrazolopyridine derivatives in corrosion inhibition for mild steel in acidic environments. This application highlights the potential industrial uses of derivatives of 2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile (Dandia, Gupta, Singh, & Quraishi, 2013).
Synthetic Approaches and Derivatives
Kobayashi et al. (2008) described a two-step preparation of pyridothiazine derivatives starting from a compound closely related to 2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile, showing the versatility in synthetic applications (Kobayashi, Iitsuka, & Konishi, 2008).
Molecular Dynamics and Photolysis Studies
Arulaabaranam et al. (2021) conducted computational calculations and molecular docking studies on a structurally similar compound, demonstrating its potential in molecular dynamics and interaction studies (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-iodo-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c1-4-5(2-10)7(8)11-3-6(4)9/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWYGBBZGPZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile | |
CAS RN |
1378864-45-9 | |
Record name | 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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